molecular formula C9H20NOS+ B161134 s-Butyrylthiocholine iodide CAS No. 1866-16-6

s-Butyrylthiocholine iodide

Cat. No.: B161134
CAS No.: 1866-16-6
M. Wt: 190.33 g/mol
InChI Key: AWBGQVBMGBZGLS-UHFFFAOYSA-N
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Description

Butyrylthiocholine is a sulfur-containing analog of butyrylcholine. It is hydrolyzed by butyrylcholinesterase to butyrate and thiocholine. This compound is primarily used as a reagent in the determination of butyrylcholinesterase activity . Butyrylthiocholine is a synthetic compound and does not occur naturally in the body .

Biochemical Analysis

Biochemical Properties

s-Butyrylthiocholine iodide is a substrate for the enzyme butyrylcholinesterase . It is hydrolyzed by butyrylcholinesterase to butyrate and thiocholine . This compound plays a crucial role in biochemical reactions involving butyrylcholinesterase .

Cellular Effects

The effects of this compound on cells are primarily related to its interaction with butyrylcholinesterase. The hydrolysis of this compound by butyrylcholinesterase can influence cell function

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with butyrylcholinesterase. It serves as a substrate for butyrylcholinesterase, which cleaves it to produce butyrate and thiocholine . This process can influence enzyme activity and potentially alter gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, a study has shown that a 400-fold dilution of serum and 5mM this compound can be used for the accurate measurement of butyrylcholinesterase activity in human serum .

Metabolic Pathways

This compound is involved in metabolic pathways related to the activity of butyrylcholinesterase . The hydrolysis of this compound by butyrylcholinesterase is a key step in these pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of butyrylthiocholine typically involves the esterification of butyric acid with thiocholine. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond between the carboxyl group of butyric acid and the thiol group of thiocholine .

Industrial Production Methods: In industrial settings, butyrylthiocholine is produced using large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of catalysts and controlled temperature and pressure conditions to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions: Butyrylthiocholine undergoes hydrolysis reactions catalyzed by butyrylcholinesterase. This hydrolysis results in the formation of butyrate and thiocholine . Additionally, butyrylthiocholine can participate in thiol–ene click reactions, which are used in fluorescence assays .

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

CAS No.

1866-16-6

Molecular Formula

C9H20NOS+

Molecular Weight

190.33 g/mol

IUPAC Name

2-butanoylsulfanylethyl(trimethyl)azanium

InChI

InChI=1S/C9H20NOS/c1-5-6-9(11)12-8-7-10(2,3)4/h5-8H2,1-4H3/q+1

InChI Key

AWBGQVBMGBZGLS-UHFFFAOYSA-N

SMILES

CCCC(=O)SCC[N+](C)(C)C.[I-]

Canonical SMILES

CCCC(=O)SCC[N+](C)(C)C

Key on ui other cas no.

1866-16-6

Pictograms

Irritant

Synonyms

(2-Mercaptoethyl)Trimethylammonium Butyrate
Butyrylthiocholine
Iodide, S-Butyrylthiocholine
S Butyrylthiocholine Iodide
S-Butyrylthiocholine Iodide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of Butyrylthiocholine iodide?

A1: Butyrylthiocholine iodide is a substrate for cholinesterases, primarily butyrylcholinesterase (BChE). [, , , , ]

Q2: How does Butyrylthiocholine iodide interact with butyrylcholinesterase?

A2: BTCh binds to the active site of BChE and undergoes hydrolysis, resulting in the formation of thiocholine and butyric acid. [, , , ]

Q3: What are the downstream effects of Butyrylthiocholine iodide hydrolysis by butyrylcholinesterase?

A3: The hydrolysis of BTCh by BChE is used to measure the enzyme's activity. This is because the reaction product, thiocholine, can be detected spectrophotometrically using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid)). [, , , ] The intensity of the resulting yellow color is directly proportional to the amount of thiocholine produced and thus, the BChE activity.

Q4: Can Butyrylthiocholine iodide be hydrolyzed by other enzymes?

A4: While BTCh shows a preference for BChE, it can also be hydrolyzed, albeit at a slower rate, by acetylcholinesterase (AChE). [, , ] This difference in hydrolysis rates allows researchers to distinguish between these two enzymes.

Q5: What is the molecular formula and weight of Butyrylthiocholine iodide?

A5: The molecular formula of Butyrylthiocholine iodide is C9H20INOS, and its molecular weight is 317.25 g/mol. []

Q6: Is there any spectroscopic data available for Butyrylthiocholine iodide?

A6: Electron paramagnetic resonance (EPR) spectroscopy has been used to study the radiation-induced damage centers in single crystals of BTCh. [, ] These studies provide valuable information about the radical species generated upon irradiation and can be used to understand the compound's stability under different conditions.

Q7: How does pH affect the stability of Butyrylthiocholine iodide?

A8: The stability of BTCh may be affected by pH. For instance, the non-enzymatic hydrolysis of BTCh increases as pH exceeds 7.5. [] This highlights the importance of controlling pH during experimental procedures to ensure accurate results.

Q8: What are the main applications of Butyrylthiocholine iodide in research?

A9: BTCh is primarily used as a substrate to measure BChE activity. [, , , , ] This has applications in various fields, including:

  • Diagnosis of organophosphate and carbamate poisoning: These compounds inhibit BChE activity, and a decrease in enzyme activity can indicate exposure. [, , , ]
  • Monitoring environmental contamination: BChE activity in aquatic organisms can be used as a biomarker for pesticide contamination. [, , ]
  • Investigating the role of BChE in various physiological processes: BChE is involved in lipid metabolism, and alterations in its activity have been linked to obesity and coronary heart disease. [, ]

Q9: How does the structure of Butyrylthiocholine iodide contribute to its specificity for butyrylcholinesterase?

A10: The butyryl group in BTCh is crucial for its specificity towards BChE. Compared to acetylthiocholine iodide, which is preferentially hydrolyzed by AChE, the longer alkyl chain of the butyryl group in BTCh makes it a better substrate for the larger active site of BChE. [, , ]

Q10: Are there specific formulation strategies to enhance the stability of Butyrylthiocholine iodide?

A11: While specific formulation strategies for BTCh are not mentioned in the provided papers, storing the compound frozen and controlling pH during experimental procedures are crucial for maintaining its stability and ensuring accurate results. [, ]

Q11: How is Butyrylthiocholine iodide typically quantified in biological samples?

A12: The most common method for quantifying BTCh hydrolysis is the Ellman method, a spectrophotometric assay that measures the production of thiocholine. [, , , , ] This method offers high sensitivity and is readily adaptable for high-throughput screening.

Q12: Are there specific requirements for validating analytical methods using Butyrylthiocholine iodide?

A13: Validation of analytical methods using BTCh, like any other analytical method, should include parameters like accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness. [, ] These parameters ensure the reliability and reproducibility of the analytical data.

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